The synthesis of MU140 involves a series of organic reactions tailored to produce a compound that closely resembles its active counterpart, MU1210, but lacks its inhibitory properties. The synthetic route typically includes:
The molecular structure of MU140 can be represented by its InChI and SMILES notations:
InChI=1S/C23H17N3O/c1-26-14-17(13-24-26)21-11-12-22-23(25-21)20(15-27-22)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-15H,1H3
Cn1cc(cn1)c2ccc3occ(c4ccccc4c5ccccc5)c3n2
The structural analysis reveals that MU140 features a complex arrangement of nitrogen-containing heterocycles and aromatic rings, which contribute to its physicochemical properties. The compound's structure is crucial for understanding its role as a negative control in biological assays .
MU140 itself is primarily utilized as a negative control in experiments involving the active compound MU1210. While it does not participate actively in inhibiting kinase activity, understanding its stability and reactivity is essential for experimental design. Key points include:
The physical and chemical properties of MU140 are essential for its application as a research tool:
Property | Value |
---|---|
Molecular Weight | 365.40 g/mol |
Appearance | Solid |
Solubility | Soluble in dimethyl sulfoxide |
Melting Point | Not specified |
Stability | Stable under standard conditions |
These properties indicate that MU140 is suitable for various biochemical assays where solubility and stability are critical factors .
MU140's primary application lies within scientific research focused on kinase activity and RNA processing. Specific uses include:
MU140 is systematically named as 3-(1,1′-Biphenyl-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine, reflecting its core heterocyclic framework. Its molecular formula is C₂₃H₁₇N₃O, with a molecular weight of 351.41 g/mol. The compound presents as a white to beige powder with solubility limited to dimethyl sulfoxide (DMSO) at 2 mg/mL [1] [2].
Table 1: Nomenclature and Identifiers of MU140
Nomenclature Type | Identifier | |
---|---|---|
IUPAC Name | 3-(1,1′-Biphenyl-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine | |
Synonyms | MU1210 inactive control, VN270, VN339 negative control | |
CAS Registry Number | 1821205-76-8 | |
SMILES | CN(N=C1)C=C1C2=CC=C(OC=C3C4=C(C5=CC=CC=C5)C=CC=C4)C3=N2 | |
InChIKey | QSBNKGGRYOLZND-UHFFFAOYSA-N | |
EUbOPEN ID | EUB0000009b | [4] |
The biphenyl-furopyridine scaffold features a fused tricyclic system, with the biphenyl moiety enabling π-stacking interactions in biological matrices. The methylpyrazole group contributes to metabolic stability but eliminates kinase affinity due to steric and electronic alterations compared to MU1210 [1] [9].
MU140 emerged alongside the development of the CLK/HIPK2 inhibitor MU1210 (VN339) in the early 2010s. Its design followed the structural analog approach common in chemical probe development:
This co-development exemplifies the "probe-control pair" paradigm advocated by the Structural Genomics Consortium (SGC), ensuring target-specific effects can be isolated experimentally. Synthetic routes typically involve Pd-catalyzed cross-coupling to assemble the furopyridine core, followed by Suzuki-Miyaura biphenylation [9].
As a negative control, MU140’s primary function is to eliminate confounding variables in kinase inhibition studies. Key applications include:
Table 2: Functional Comparison of MU140 and MU1210 in Cellular Assays
Parameter | MU140 | MU1210 |
---|---|---|
CLK4 Inhibition (Kᵢ) | >10 µM | 0.023 µM |
SRSF Phosphorylation (HeLa) | No effect (10 µM) | Complete ablation (1 µM) |
MDM4 Splicing (MCF-7) | No change | Increased MDM4-S isoform |
Cellular Toxicity (72 hr) | >35 µM (MTT) | 1.2–1.5 µM (MTT) |
The compound’s chemical stability (-20°C storage) and solubility profile make it suitable for long-term studies. Its designation as a EubOPEN chemical probe (EUB0000009b) further validates its utility in kinase research [4] [9].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: